![molecular formula C6H6BNO4 B151230 2-Nitrophenylboronic acid CAS No. 5570-19-4](/img/structure/B151230.png)
2-Nitrophenylboronic acid
Overview
Description
2-Nitrophenylboronic acid (2-NPBA) is a boronic acid derivative of the nitroaromatic family of compounds. It is a common reagent in organic synthesis and is used in a wide variety of applications in the chemical, pharmaceutical, and biotechnology industries. It can be used as a catalyst, a substrate, or a reactant in various chemical reactions. In addition, it is used in the study of various biochemical and physiological processes.
Scientific Research Applications
Pharmaceutical Research
2-Nitrophenylboronic acid shows promise in the development of novel pharmaceuticals. It acts as a boronic acid catalyst for mild and selective dipolar cycloadditions of unsaturated carboxylic acids with azides, which is a key reaction in synthesizing various pharmaceutical compounds .
Chemical Sensor Development
The compound’s ability to form cyclic esters with diols and Lewis bases makes it valuable in creating chemical sensors. These sensors can detect carbohydrates, catecholamines, ions, hydrogen peroxide, and other substances by causing significant fluorescence changes upon binding .
Drug Discovery
In drug discovery, 2-Nitrophenylboronic acid is used for transposition of allylic alcohols and Meyer-Schuster rearrangements, which are important reactions for constructing complex molecular architectures found in many drug molecules .
Analytical Techniques
The interaction of boronic acids with diols and strong Lewis bases leads to their utility in various sensing applications, which can be part of homogeneous assays or heterogeneous detection systems .
Cancer Research
Boronic acids, including 2-Nitrophenylboronic acid, are used in cancer research due to their potential therapeutic effects and their role in the development of cancer-targeting drugs .
Chromatography
This compound is also utilized in chromatography, a technique used for separating mixtures in complex chemical analyses, which is essential in both research and industrial applications .
Real-Time PCR
In molecular biology, 2-Nitrophenylboronic acid finds application in real-time PCR (Polymerase Chain Reaction) processes, aiding in the amplification and quantification of DNA sequences .
Semiconductor Analysis
The semiconductor industry benefits from the use of 2-Nitrophenylboronic acid in the analysis and development of semiconductor materials due to its chemical properties .
properties
IUPAC Name |
(2-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUIGUOONHIVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901106 | |
Record name | NoName_166 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenylboronic acid | |
CAS RN |
5570-19-4 | |
Record name | 2-Nitrophenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5570-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
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Q & A
Q1: What is the role of 2-Nitrophenylboronic acid in the synthesis of thienoquinoline derivatives?
A1: 2-Nitrophenylboronic acid serves as a crucial building block in the synthesis of thienoquinoline derivatives. [, , ] It undergoes a Suzuki cross-coupling reaction with either methyl 4-bromothiophene-3-carboxylate or methyl 2-iodothiophene-3-carboxylate. This reaction forms an essential intermediate, a substituted 2-nitrophenylthiophene, which can then be cyclized under reductive conditions to yield the desired thienoquinoline scaffold.
Q2: How does the structure of the synthesized thienoquinoline derivatives influence their antimalarial activity?
A2: The structure of the synthesized thienoquinolines significantly impacts their activity against the malaria parasite Plasmodium falciparum. [, ] Researchers explored various modifications at the 4-position of the thieno[3,4-c]quinoline and thieno[3,2-c]quinoline scaffolds. Attaching different amine side chains, including those mimicking known antimalarials like chloroquine, amodiaquine, and pyronaridine, resulted in varying degrees of potency against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. Notably, compounds featuring a pyronaridine-like side chain (as in compound 9 from []) or a N,N'-bis(3-aminopropyl)piperazine side chain (as in compound 11 from both [] and []) displayed promising in vitro and in vivo antimalarial activity.
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